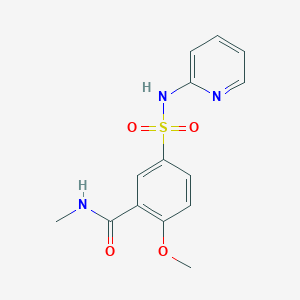![molecular formula C17H18F3N7O B5428359 N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428359.png)
N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains two triazole rings, which are five-membered rings containing two carbon atoms and three nitrogen atoms. Triazoles are known for their versatile chemical properties and are used in various fields such as medicinal chemistry and agriculture .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two triazole rings, an ethyl group, a methyl group, a trifluoromethyl group, and a benzyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation reactions, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, triazoles are stable compounds and can exhibit tautomeric behavior .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O/c1-3-26-11-21-23-15(26)10-25(2)16(28)14-9-27(24-22-14)8-12-5-4-6-13(7-12)17(18,19)20/h4-7,9,11H,3,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPMKJBCSECFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CN(C)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5428298.png)
![13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5428299.png)
![4-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B5428300.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)
![2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5428312.png)
![3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5428318.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428319.png)
![N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5428326.png)
![6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5428331.png)
![1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5428338.png)
![4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5428346.png)
![N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5428356.png)
![N-{7-Hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide](/img/structure/B5428367.png)
